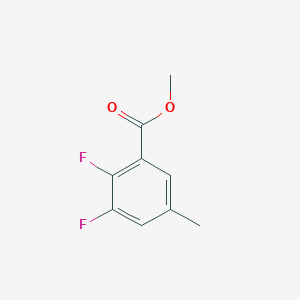

Methyl 2,3-difluoro-5-methylbenzoate

Description

Significance of Fluorinated Aromatic Esters in Contemporary Organic Synthesis

The introduction of fluorine atoms into aromatic esters dramatically alters their physical, chemical, and biological properties, making them highly valuable in modern organic synthesis. numberanalytics.com Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts a powerful electron-withdrawing inductive effect. numberanalytics.com This fundamentally influences the molecule's reactivity, stability, and intermolecular interactions. numberanalytics.comrsc.org

One of the most significant impacts of fluorination is the enhancement of metabolic stability in drug candidates. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can prolong the half-life of a drug, a desirable trait in pharmaceutical development. mdpi.com Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes and enhance bioavailability. numberanalytics.commdpi.com

In materials science, fluorinated aromatic esters are utilized to create advanced polymers and liquid crystals. numberanalytics.comtandfonline.com The unique properties imparted by fluorine, such as thermal stability and chemical resistance, are highly sought after for creating robust materials. numberanalytics.com For instance, research has shown that fluorination in phenyl benzoate (B1203000) moieties influences mesomorphic properties, which are critical for the development of liquid crystals. bohrium.com The presence of fluorine can impact phase transition temperatures and the stability of different liquid crystalline phases. tandfonline.com

The strategic placement of fluorine atoms can also be used to fine-tune the reactivity of the aromatic ring and the ester group. The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution, providing alternative synthetic pathways. numberanalytics.com This modulation of electronic properties is a key tool for organic chemists in designing complex molecular architectures.

Contextualization of Methyl 2,3-Difluoro-5-Methylbenzoate within Difluorinated Aromatic Systems

This compound belongs to the class of difluorinated aromatic systems. The presence of two fluorine atoms on the benzene (B151609) ring introduces more pronounced electronic and steric effects compared to their monofluorinated counterparts. numberanalytics.com The specific substitution pattern—fluorine atoms at positions 2 and 3, and a methyl group at position 5 relative to the methyl ester—defines its unique chemical character.

The ortho and meta positioning of the two fluorine atoms in this compound creates a distinct electronic environment on the aromatic ring. This arrangement can influence the acidity of the ring protons and the regioselectivity of further chemical transformations. Research into difluorinated systems has shown that the degree and position of fluorination can significantly affect properties like molecular orbital energies, which in turn dictates reactivity. acs.org

The table below compares the properties of this compound with related monofluorinated and non-fluorinated analogs, illustrating the impact of fluorine substitution.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | Non-fluorinated parent compound. wikipedia.org |

| Methyl 2-Fluoro-5-Methylbenzoate | C₉H₉FO₂ | 168.16 | Monofluorinated analog. |

| This compound | C₉H₈F₂O₂ | 186.15 | The subject compound with two adjacent fluorine atoms. |

| Methyl 2,4-Difluorobenzoate | C₈H₆F₂O₂ | 172.13 | Isomeric difluorinated compound with a different substitution pattern. |

This table is generated based on available chemical information for comparative purposes.

The introduction of multiple fluorine atoms is a known strategy in the design of bioactive molecules and functional materials. mdpi.com The gem-difluoromethylene group, for example, is recognized as a valuable isostere for other functional groups in drug discovery. mdpi.com While not a gem-difluoro compound, the principle of using multiple fluorine atoms to modulate properties is central to the interest in molecules like this compound.

Overview of Current Research Trajectories in Fluorinated Benzoate Chemistry

The field of fluorinated benzoate chemistry is dynamic, with research extending into several key areas. A major focus remains on the synthesis of novel fluorinated molecules for pharmaceutical applications. numberanalytics.com The development of new and efficient fluorination methods is a critical aspect of this research, enabling chemists to access a wider range of fluorinated building blocks. mdpi.com The use of reagents like Selectfluor™ for electrophilic fluorination has become a staple in creating complex fluorinated aromatics. mdpi.com

Another significant research trajectory is the application of fluorinated benzoates in materials science, particularly in the synthesis of liquid crystals. tandfonline.com Studies have investigated how the number and position of fluorine substituents on benzoate structures affect their liquid crystalline behavior, such as the stability of nematic and smectic phases. tandfonline.combohrium.com This research is crucial for developing new display technologies and optical materials.

Furthermore, fluorinated benzoates serve as key intermediates in the synthesis of more complex molecules. For example, they are used in the preparation of fluorinated heterocycles and other elaborate structures that are targets for drug discovery programs. chemicalbook.com The reactivity of the ester group, combined with the modified reactivity of the fluorinated aromatic ring, allows for a diverse range of subsequent chemical transformations. Research in this area often focuses on developing catalytic systems for these transformations, such as the use of solid acid catalysts for esterification reactions. mdpi.com The ongoing exploration of fluorinated compounds continues to be a priority in both academic and industrial chemistry, driven by the unique and valuable properties that fluorine imparts to organic molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-difluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYFSVHRMRVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Elucidation of Methyl 2,3 Difluoro 5 Methylbenzoate

Electronic and Steric Effects of Fluoro and Methyl Substituents on Benzoate (B1203000) Reactivity

Inductive and Resonance Effects of Fluorine on the Aromatic Ring Electrophilicity

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. vaia.com This effect decreases the electron density of the ring, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The two fluorine atoms at the 2 and 3 positions significantly pull electron density away from the benzene (B151609) ring's π electron system. vaia.com This inductive withdrawal generally deactivates the ring towards electrophilic aromatic substitution compared to benzene itself. vaia.comkhanacademy.org

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). researchgate.netcsbsju.edu This resonance effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atom. vaia.comcsbsju.edu In the case of fluorobenzene, this partial activation through resonance can sometimes lead to reaction rates in electrophilic aromatic substitution that are comparable to benzene, a phenomenon not typically seen with other halogens where the inductive effect dominates more strongly. researchgate.netacs.org For Methyl 2,3-difluoro-5-methylbenzoate, the interplay between the strong inductive withdrawal and the weaker resonance donation from the two fluorine atoms results in a complex pattern of electron distribution, ultimately affecting the molecule's reactivity profile. researchgate.net

| Resonance Effect (+R) | Donation of lone pair electrons into the π-system of the ring. researchgate.net | Increases electron density at ortho and para positions, partially counteracting deactivation. vaia.comcsbsju.edu |

Influence of Methyl Group on Regioselectivity and Reaction Kinetics

The methyl group at the 5-position primarily acts as an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect increases the electron density on the aromatic ring, thereby activating it towards electrophilic substitution. The methyl group is known as an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho to the methyl group are C4 and C6, while the para position is C2 (already substituted with a fluorine atom).

The steric bulk of the methyl group can also influence reaction kinetics. While relatively small, it can hinder the approach of reactants to the adjacent (ortho) positions, potentially slowing down reactions at the C4 and C6 sites compared to a sterically unhindered position. The combination of the directing effects of the two fluorine atoms, the methyl group, and the methyl ester group (a meta-director) determines the ultimate regiochemical outcome of substitution reactions.

Carbon-Fluorine Bond Activation and Cleavage Mechanisms in Fluorinated Benzoates

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and cleavage a significant chemical challenge. springernature.com However, under specific conditions, such as reductive or transition-metal-catalyzed reactions, the C-F bonds in fluorinated benzoates can be selectively functionalized. numberanalytics.com

Radical Anion Fragmentation Pathways and Regioselectivity

One important mechanism for C-F bond cleavage involves the formation of a radical anion. rsc.org This is typically achieved through single-electron transfer (SET) to the fluorinated aromatic compound. researchgate.net The resulting radical anion is often unstable and can undergo fragmentation, leading to the cleavage of a C-F bond to produce an aryl radical and a fluoride (B91410) anion. researchgate.net

The rate and regioselectivity of this fragmentation are influenced by the substitution pattern on the aromatic ring. For polyfluorinated benzoates, the rate of radical anion fragmentation depends on the position of the fluorine atom relative to the carboxylate group, generally following the order para > ortho > meta. acs.org This indicates that the cleavage is not solely controlled by thermodynamic factors but also by the electronic structure of the radical anion intermediate. acs.org The presence of adjacent fluorine atoms can sharply increase the rate of C-F bond cleavage. acs.org In hydrodehalogenation reactions that proceed via a radical anion mechanism, heavier halogens are typically cleaved more readily; however, specific conditions can favor C-F bond cleavage. mdpi.com

Dearomatization Processes Involving Fluorinated Aromatics

Dearomatization reactions convert flat, aromatic compounds into three-dimensional cyclic structures, providing access to valuable synthetic intermediates. acs.org Fluorinated aromatics can participate in such transformations, often requiring activation of the aromatic system, for instance, by coordination to a transition metal. acs.org

Nucleophilic dearomatization is a known pathway where a nucleophile attacks the fluorinated ring. The presence of electron-withdrawing fluorine atoms makes the ring more susceptible to this type of reaction. For instance, fluorinated phenols can undergo para-selective dearomatizing fluorination. nih.gov Another approach involves catalytic processes, such as those using palladium, to activate the aromatic system towards nucleophilic attack, leading to dearomatized products. acs.org While specific studies on this compound are not prevalent, the principles of dearomatization of polyfluorinated aromatics suggest its potential to undergo such transformations under appropriate catalytic conditions.

Ester Hydrolysis and Transesterification Pathways of this compound

The ester group of this compound is a key reactive site. Its reactivity towards hydrolysis and transesterification is governed by both the electronic effects of the ring substituents and the steric hindrance around the carbonyl group.

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base. youtube.com The rate of hydrolysis is sensitive to the electronic nature of the substituents on the benzoate ring. oieau.fr Electron-withdrawing groups, like fluorine, generally increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the resulting carboxylate anion. oieau.frnih.gov Conversely, electron-donating groups would decrease the rate. In this compound, the two fluorine atoms are expected to accelerate hydrolysis, while the methyl group would have a slight decelerating effect. Studies on substituted methyl benzoates have shown that hydrolysis is predominantly catalyzed by hydroxide (B78521) ions in the pH range of 5-10. oieau.fr Steric hindrance around the ester group can also slow down the rate of hydrolysis, although the substituents in this specific molecule are not exceptionally bulky. rsc.org

Transesterification is a process that converts one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. ucla.edu For example, methyl benzoate can be converted to other benzoate esters by reaction with the corresponding alcohol. wikipedia.org This reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. ucla.edu The reactivity of this compound in transesterification would be subject to the same electronic and steric influences that affect its hydrolysis, with the electron-withdrawing fluorine atoms making the carbonyl carbon more susceptible to nucleophilic attack by an incoming alcohol molecule. Catalysts such as zinc compounds or alkaline alcoholates are known to facilitate the transesterification of methyl benzoate. google.com

Table 2: Factors Influencing Ester Reactions

| Reaction | Electronic Effect of Fluorine | Electronic Effect of Methyl Group | Steric Hindrance |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Accelerates (stabilizes negative charge) oieau.fr | Decelerates (destabilizes negative charge) | May decrease rate rsc.org |

| Acid-Catalyzed Hydrolysis | Decelerates (destabilizes positive charge on carbonyl) | Accelerates (stabilizes positive charge) | May decrease rate rsc.org |

| Transesterification | Accelerates (increases carbonyl electrophilicity) ucla.edu | Decelerates (decreases carbonyl electrophilicity) | May decrease rate google.com |

Electrophilic and Nucleophilic Reactivity at the Aromatic Ring and Ester Moiety

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents: the two fluorine atoms, the methyl group, and the methyl ester group. These substituents influence the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon in the ester moiety, thereby dictating the compound's behavior in electrophilic and nucleophilic reactions.

Electrophilic Reactivity at the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene ring. The substituents on the ring can either activate or deactivate the ring towards this attack and direct the incoming electrophile to specific positions.

In this compound, the substituents present a combination of activating and deactivating effects:

Fluorine Atoms (at C2 and C3): As highly electronegative atoms, fluorine atoms are strongly electron-withdrawing through the inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore deactivating it towards electrophilic attack compared to benzene. However, like other halogens, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In this specific molecule, the directing influence of the fluorines would be on the available C4 and C6 positions.

Methyl Group (at C5): The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect (+I). This increases the electron density of the ring, thus having an activating effect on electrophilic aromatic substitution. It is an ortho, para-director.

Methyl Ester Group (-COOCH₃) (at C1): The ester group is a deactivating group due to the electron-withdrawing nature of the carbonyl group, both through inductive and resonance effects (-I, -R). This pulls electron density away from the ring, making it less reactive towards electrophiles. This group primarily directs incoming electrophiles to the meta position (C3 and C5).

The regioselectivity of a potential electrophilic substitution would be complex. The directing effects of the substituents are as follows:

Fluorine at C2: Directs to C4 and C6.

Fluorine at C3: Directs to C5 (already substituted) and C1 (already substituted).

Methyl at C5: Directs to C3 (already substituted) and C1 (already substituted).

Methyl Ester at C1: Directs to C3 (already substituted) and C5 (already substituted).

Nucleophilic Reactivity at the Aromatic Ring

While deactivated towards electrophiles, the electron-deficient nature of the aromatic ring, enhanced by the two fluorine atoms, makes this compound a potential candidate for nucleophilic aromatic substitution (SNAAr). This type of reaction is favored when strong electron-withdrawing groups are present on the aromatic ring. The fluorine atoms, being good leaving groups in the context of SNAAr, could be displaced by strong nucleophiles. The positions ortho and para to the electron-withdrawing ester group are particularly activated for nucleophilic attack.

Nucleophilic Reactivity at the Ester Moiety

The ester functional group is susceptible to nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (in this case, the methoxy (B1213986) group, -OCH₃) is eliminated, and the carbonyl double bond is reformed.

The reactivity of the carbonyl group in this compound is influenced by the electronic effects of the aromatic ring. The electron-withdrawing fluorine atoms will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to methyl benzoate.

Common nucleophilic acyl substitution reactions for esters include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (2,3-difluoro-5-methylbenzoic acid) and methanol (B129727). Basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.

Aminolysis: Reaction with ammonia (B1221849) or an amine to produce an amide.

Due to the lack of specific experimental data for this compound in the reviewed literature, a detailed quantitative analysis of its reactivity cannot be provided. The discussions above are based on established principles of organic chemistry and the known effects of the individual substituents.

Advanced Spectroscopic and Analytical Characterization of Methyl 2,3 Difluoro 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For Methyl 2,3-difluoro-5-methylbenzoate, a combination of ¹⁹F, ¹H, and ¹³C NMR experiments delivers a complete picture of the atomic connectivity and electronic environment within the molecule.

¹⁹F NMR for Probing Fluorine Environments and Substituent Effects

¹⁹F NMR is exceptionally sensitive to the local electronic environment of fluorine atoms, making it a powerful tool for analyzing fluorinated aromatic compounds. In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-3 positions of the benzene (B151609) ring.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent substituents—the methyl group at C-5 and the methyl ester group at C-1. The fluorine at C-2 will experience a different electronic environment compared to the fluorine at C-3, leading to separate resonances. Furthermore, coupling between the two non-equivalent fluorine atoms (³J F-F coupling) and coupling to nearby protons (³J H-F and ⁴J H-F) will result in complex splitting patterns, providing valuable information about the through-bond connectivity. The precise chemical shift values are indicative of the electron-withdrawing or -donating nature of the surrounding groups. nbuv.gov.ua

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F at C-2 | -130 to -145 | Doublet of doublets (dd) | ³J(F2-F3), ⁴J(F2-H4), ⁵J(F2-H6) |

| F at C-3 | -140 to -155 | Doublet of doublets (dd) | ³J(F3-F2), ³J(F3-H4) |

Note: Predicted values are based on typical ranges for ortho-difluorinated aromatic compounds and are solvent-dependent.

¹H and ¹³C NMR for Structural Assignment and Elucidation of Isomeric Purity

¹H and ¹³C NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum , distinct signals are anticipated for the aromatic protons and the two methyl groups. The aromatic region will display two signals corresponding to the protons at C-4 and C-6. These protons will appear as complex multiplets due to proton-proton (⁴J H-H) coupling and proton-fluorine (³J H-F and ⁴J H-F) couplings. The methoxy (B1213986) group (-OCH₃) protons will typically appear as a sharp singlet, while the methyl group (-CH₃) protons on the ring will also present as a singlet, though potentially broadened by long-range coupling to fluorine. The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. docbrown.info Each unique carbon atom in this compound will produce a distinct resonance. The carbonyl carbon of the ester group is characteristically found far downfield. chegg.com The aromatic carbons directly attached to fluorine (C-2 and C-3) will appear as doublets due to one-bond carbon-fluorine coupling (¹J C-F), which is typically large. Other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the fluoro, methyl, and ester substituents. docbrown.info The carbons of the methoxy and the ring-attached methyl groups will appear in the upfield region of the spectrum. chegg.com

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H (C-4, C-6) | 7.0 - 7.8 | Multiplets |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| ¹H | Methyl (-CH₃) | 2.3 - 2.5 | Singlet |

| ¹³C | Carbonyl (C=O) | 164 - 168 | Singlet (or triplet from long-range C-F coupling) |

| ¹³C | Aromatic C-F (C-2, C-3) | 145 - 160 | Doublets (large ¹J C-F) |

| ¹³C | Aromatic C-H (C-4, C-6) | 115 - 130 | Multiplets (due to C-F coupling) |

| ¹³C | Aromatic C-Subst. (C-1, C-5) | 120 - 140 | Multiplets (due to C-F coupling) |

| ¹³C | Methoxy (-OCH₃) | 51 - 53 | Singlet |

| ¹³C | Methyl (-CH₃) | 20 - 22 | Singlet |

Note: Predicted values are based on analogous structures and are solvent-dependent.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion (M⁺) can be measured, which should correspond to the calculated exact mass of C₉H₈F₂O₂.

Electron ionization (EI) mass spectrometry can also provide structural information through analysis of the fragmentation pattern. The molecular ion peak is expected to be prominent. Characteristic fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) or the loss of formaldehyde (B43269) (CH₂O) from the ester group, leading to the formation of a benzoyl cation or a related fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 186.05 | Molecular Ion |

| [M - •OCH₃]⁺ | 155.03 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 127.04 | Loss of carbomethoxy radical |

| [C₆H₂F₂CH₃]⁺ | 128.05 | Benzyl-type cation after rearrangement |

Note: m/z values are for the most abundant isotopes.

Chromatographic Methods (HPLC, GC, UPLC) for Separation and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis. restek.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively separate the target compound from starting materials, byproducts, and solvents, allowing for quantitative purity assessment. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing aromatic esters. researchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. UV detection is suitable as the aromatic ring is a strong chromophore.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it an excellent tool for high-throughput analysis or for separating closely related impurities.

These methods are crucial for quality control, ensuring the compound meets the required purity specifications for subsequent applications.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group will be prominent, typically in the range of 1720-1740 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations are also expected, usually in the 1100-1400 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching will be observed above 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. While the C=O stretch is also visible, non-polar bonds tend to give stronger Raman signals. This technique can be particularly useful for studying the skeletal vibrations of the molecule. nih.gov

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Ester C=O Stretch | 1720 - 1740 | IR (Strong), Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (Strong) |

| C-F Stretch | 1100 - 1400 | IR (Strong) |

| Ester C-O Stretch | 1100 - 1300 | IR (Strong) |

Note: These are typical frequency ranges for the specified functional groups.

Computational and Theoretical Investigations of Methyl 2,3 Difluoro 5 Methylbenzoate

Quantum Chemical Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and properties of molecules. Were DFT studies to be performed on Methyl 2,3-difluoro-5-methylbenzoate, they would likely involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the system.

Such calculations would typically yield a range of molecular properties, which could be compiled into a data table for analysis.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Unit |

| Ground State Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Mulliken Atomic Charges | [Charge distribution on C, H, F, O atoms] | e |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Ab Initio and Semiempirical Methods for Electronic Structure Prediction

Beyond DFT, other computational methods could also be applied to study the electronic structure of this compound. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure. Semiempirical methods, which incorporate some experimental parameters, offer a faster but more approximate approach. A comparative analysis using these different levels of theory would provide a comprehensive understanding of the molecule's electronic properties.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, including identifying intermediates and transition states.

Modeling of C-F Bond Activation and Cleavage Events

The presence of fluorine atoms on the benzene (B151609) ring of this compound makes the study of C-F bond activation a topic of significant interest. Computational modeling could be used to investigate the mechanisms of C-F bond cleavage, for example, in reactions with transition metal complexes. These studies would involve locating the transition state structures for the bond-breaking process and calculating the associated activation energies.

Kinetic and Thermodynamic Parameters for Benzoate (B1203000) Transformations

For any proposed chemical transformation of this compound, computational methods can be used to predict the key kinetic and thermodynamic parameters. This would involve calculating the Gibbs free energy of reactants, products, and transition states to determine the reaction's feasibility and rate.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Transformation of this compound

| Parameter | Predicted Value | Unit |

| Activation Energy (Ea) | [Value] | kcal/mol |

| Enthalpy of Reaction (ΔH) | [Value] | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | [Value] | kcal/mol |

| Rate Constant (k) at 298 K | [Value] | s⁻¹ |

Note: The values in this table are hypothetical and would need to be determined through specific reaction modeling.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule. For this compound, calculations could predict its NMR, IR, and UV-Vis spectra.

Conformational analysis would also be a crucial part of the computational investigation. This would involve identifying the most stable three-dimensional arrangement of the atoms in the molecule by exploring the potential energy surface. The relative energies of different conformers, particularly concerning the orientation of the methyl ester group relative to the aromatic ring, would be determined.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Computational and theoretical investigations into the electronic structure of this compound provide crucial insights into its reactivity and kinetic stability. A key aspect of this analysis lies in the examination of the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energies of these orbitals and the gap between them are fundamental in predicting the chemical behavior of the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactions, positing that the majority of chemical reactivity can be understood by considering the interaction between the HOMO and LUMO of the reacting species. numberanalytics.comwikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy of the HOMO is indicative of the molecule's nucleophilicity or electron-donating ability, while the LUMO's energy reflects its electrophilicity or electron-accepting ability. ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. rsc.orgstackexchange.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using the principles of Conceptual Density Functional Theory (DFT). scielo.org.mxrsc.orgchemtools.org These descriptors provide a quantitative measure of the molecule's reactivity.

Within the framework of Koopmans' theorem, the ionization potential (I) and electron affinity (A) of a molecule can be approximated by the negative of the HOMO and LUMO energies, respectively. numberanalytics.comtaylorandfrancis.comlibretexts.org

I ≈ -EHOMO

A ≈ -ELUMO

These values are then used to calculate key reactivity descriptors: mdpi.comresearchgate.netdergipark.org.tr

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. A higher chemical potential indicates a greater tendency to donate electrons.

μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

η = (ELUMO - EHOMO) / 2

Global Softness (S): Softness is the reciprocal of hardness and indicates the molecule's polarizability and reactivity.

S = 1 / (2η)

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. nih.gov

ω = μ² / (2η)

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Note: The following values are hypothetical and for illustrative purposes only, as specific computational data for this molecule was not found in the searched literature.)

| Parameter | Symbol | Value (eV) |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | -7.50 |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 6.30 |

| Ionization Potential | I | 7.50 |

| Electron Affinity | A | 1.20 |

| Chemical Potential | μ | -4.35 |

| Chemical Hardness | η | 3.15 |

| Global Softness | S | 0.159 |

| Electrophilicity Index | ω | 3.01 |

Based on this illustrative data, the relatively large HOMO-LUMO gap of 6.30 eV would suggest that this compound is a kinetically stable molecule with moderate reactivity. The negative chemical potential indicates that it is stable and will not spontaneously lose an electron. The calculated electrophilicity index suggests a moderate capacity to act as an electrophile in chemical reactions.

Applications of Methyl 2,3 Difluoro 5 Methylbenzoate in Academic and Industrial Research

Role as a Versatile Synthetic Building Block and Intermediate

Methyl 2,3-difluoro-5-methylbenzoate serves as a crucial building block in organic synthesis. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 2,3-difluoro-5-methylbenzoic acid, or transformed into other functional groups such as amides, alcohols, or ketones. This versatility allows chemists to incorporate the 2,3-difluoro-5-methylphenyl moiety into a wide array of target molecules.

The corresponding acid, 2,3-difluoro-5-methylbenzoic acid, is described as a versatile building block and a useful intermediate for synthesizing more complex compounds. biosynth.com The methyl ester form, this compound, provides a stable and reactive handle for various chemical transformations, making it a foundational component in multi-step synthetic pathways. Its utility is underscored by its role as a scaffold for creating new chemical entities for research purposes. biosynth.com

Strategies for Fluorination Pattern Control in Aryl Systems (Molecular Sculpting)

A primary challenge in the synthesis of fluorinated organic molecules is the precise control over the placement of fluorine atoms on an aromatic ring. Introducing fluorine at later stages of a synthesis can be difficult and may result in a mixture of isomers. A key strategy to overcome this, often referred to as molecular sculpting, is to begin with a building block that already contains the desired fluorination pattern.

This compound is an exemplar of such a building block. By starting a synthesis with this compound, researchers ensure that the 2,3-difluoro substitution pattern is locked in place. Subsequent reactions can then be performed on the ester group or at other positions of the aromatic ring (if activated) without disturbing the fluorine atoms. The availability of various isomers of fluorinated methylbenzoates allows for the targeted synthesis of specific polysubstituted aromatic compounds. chemimpex.combldpharm.combldpharm.com This approach is critical in fields like medicinal chemistry and materials science, where the exact position of fluorine atoms can dramatically influence a molecule's properties. The synthesis of specifically substituted 1,3-difluorobenzenes from cyclobutene (B1205218) precursors further highlights the importance of methodologies that afford precise fluorine placement. jmu.edu

Table 1: Examples of Difluoro-methylbenzoate Isomers Used for Pattern Control

| Compound Name | CAS Number |

| Methyl 2,6-difluoro-3-nitrobenzoate | 84832-01-9 |

| Methyl 3,4-difluoro-2-methylbenzoate | 160775-14-4 |

| Methyl 4,5-difluoro-2-methylbenzoate | 1245515-60-9 |

| Methyl 2-fluoro-5-methylbenzoate | 2967-93-3 |

Synthesis of Precursors for Functional Organic Molecules and Medicinal Chemistry

Fluorine-containing compounds are of immense importance in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Consequently, fluorinated building blocks like this compound are valuable starting materials for the synthesis of new drug candidates.

Analogous compounds have demonstrated significant utility in this area. For instance, 5-Fluoro-2-methylbenzoic acid is a key intermediate in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors and in the creation of 3-arylisoquinolinones with antiproliferative activity against cancer cells. ossila.com Similarly, related difluorinated nitrobenzoates are used as intermediates in the development of pharmaceuticals and agrochemicals, such as herbicides and insecticides. chemimpex.com These examples strongly suggest that this compound is a highly relevant precursor for creating novel, biologically active molecules where the specific difluoro-tolyl moiety is required for efficacy.

Table 2: Applications of Related Fluorinated Benzoic Acids in Medicinal Chemistry

| Precursor Compound | Application / Synthesized Molecule Class | Therapeutic Area |

| 5-Fluoro-2-methylbenzoic acid | Benzamide derivatives | Antiviral (HIV-1 Integrase Inhibitors) |

| 5-Fluoro-2-methylbenzoic acid | 3-Arylisoquinolinones | Anticancer (Antiproliferative) |

| Methyl 2,6-difluoro-3-nitrobenzoate | Various pharmaceuticals and agrochemicals | Drug Discovery, Crop Protection |

Utility in Advanced Materials Science and Polymer Chemistry

The unique properties of the carbon-fluorine bond, including its high strength and polarity, are leveraged in the field of materials science to create high-performance materials. Fluorinated polymers and coatings often exhibit enhanced chemical resistance, thermal stability, and specific optical or electronic properties. chemimpex.com

Building blocks containing multiple fluorine atoms, such as this compound, are potential monomers or precursors for such advanced materials. The related compound, Methyl 2,6-difluoro-3-nitrobenzoate, is noted for its potential in developing fluorinated polymers and coatings. chemimpex.com The difluoroaromatic core of these molecules can be integrated into polymer backbones or used as side-chain modifications to impart desirable characteristics. The ability to precisely tailor the structure of these building blocks allows for the fine-tuning of the resulting material's properties, opening avenues for innovation in various industrial applications. chemimpex.com

Development of Novel Reagents and Catalysts (e.g., Photosensitizers based on Benzoates)

Recent research has shown that simple organic molecules, including benzoates, can function as effective photosensitizers. uni-regensburg.de Photosensitizers are molecules that, upon absorbing light, can initiate a chemical reaction. This has applications in photodynamic therapy, organic synthesis, and antimicrobial treatments. nih.govmdpi.com

Emerging Research Directions and Future Perspectives for Methyl 2,3 Difluoro 5 Methylbenzoate

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of novel and sustainable methods for synthesizing fluorinated organic molecules like Methyl 2,3-difluoro-5-methylbenzoate is driven by the need for greener, safer, and more cost-effective chemical production. sciencedaily.com Traditional fluorination methods often rely on hazardous reagents, prompting research into alternative, more benign approaches. vapourtec.com

A key precursor for the synthesis of this compound is 2,3-Difluoro-5-methylbenzoic acid. biosynth.com The final step to obtain the target compound is a direct esterification of this carboxylic acid. Modern advancements in catalysis offer sustainable routes for this transformation. For instance, the use of solid acid catalysts, such as those based on zirconium, can facilitate the esterification of benzoic acids with methanol (B129727) under environmentally friendly conditions, avoiding the need for corrosive liquid acids. mdpi.com

Furthermore, the development of novel fluorinating reagents and strategies is a significant area of research. One such approach is the direct O-difluoromethylation of carboxylic acids, which provides a pathway to related fluorinated esters. chemrevlett.com While not a direct synthesis of the title compound, these methods highlight the ongoing innovation in the field. Additionally, green synthetic processes that utilize safer reagents like potassium fluoride (B91410) and produce non-toxic by-products are being developed for the synthesis of various organofluorine compounds. sciencedaily.com These principles can be applied to develop more sustainable routes to this compound.

| Synthetic Approach | Description | Potential Advantages | Reference |

|---|---|---|---|

| Esterification of 2,3-Difluoro-5-methylbenzoic acid | The direct reaction of the corresponding carboxylic acid with methanol, often catalyzed by an acid. | Utilizes a readily available precursor. Can be made more sustainable with solid acid catalysts. | biosynth.commdpi.com |

| Advanced Fluorination Techniques | Employing modern fluorinating agents and strategies to introduce fluorine atoms onto the aromatic ring at an earlier synthetic stage. | Can offer higher selectivity and milder reaction conditions compared to traditional methods. | vapourtec.com |

| Green Chemistry Principles | Incorporating the use of safer solvents, recyclable catalysts, and minimizing waste generation throughout the synthetic route. | Reduces environmental impact and improves the overall safety and sustainability of the process. | sciencedaily.com |

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atoms, the activating methyl group, and the ester functionality on the aromatic ring. The fluorine atoms significantly influence the electronic properties of the benzene (B151609) ring, which can lead to unique reactivity patterns compared to its non-fluorinated analogs.

The presence of two fluorine atoms is expected to make the aromatic ring electron-deficient, potentially activating it towards nucleophilic aromatic substitution (SNAr) reactions, a common transformation in fluorinated aromatic compounds. chemicalbook.com The positions of the fluorine atoms are crucial in directing the regioselectivity of such reactions.

Furthermore, the C-F bond itself, while generally strong, can participate in transformations under specific conditions, such as reductive defluorination catalyzed by metal complexes. nsf.gov The ester group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or transesterification. The interaction between the substituents could also lead to unexpected cyclization or rearrangement reactions under certain conditions. For instance, radical cyclization reactions are a known pathway for generating complex fluorinated molecules. researchgate.net

| Reaction Type | Potential Transformation of this compound | Key Influencing Factors | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a fluorine atom by a nucleophile. | Nature of the nucleophile, solvent, and temperature. The positions of the other substituents will direct the incoming nucleophile. | chemicalbook.com |

| Hydrolysis | Conversion of the methyl ester to 2,3-difluoro-5-methylbenzoic acid. | Presence of acid or base catalysts and water. | acs.org |

| Reductive Defluorination | Cleavage of a C-F bond. | Use of specific catalysts, such as cobalt complexes, and appropriate reducing agents. | nsf.gov |

| Electrophilic Aromatic Substitution | Substitution at the aromatic ring (e.g., nitration, halogenation). The electron-withdrawing fluorine atoms would be deactivating and direct incoming electrophiles. | Strength of the electrophile and reaction conditions. | chemicalbook.com |

Advanced Computational Tools for Rational Design and Predictive Synthesis

Advanced computational tools, particularly Density Functional Theory (DFT), are increasingly being employed to predict the properties and reactivity of molecules, offering a powerful approach for the rational design of synthetic routes and the prediction of material properties. mdpi.comnih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, vibrational frequencies, and thermodynamic properties. nih.gov

These computational methods can be used to:

Predict Reaction Outcomes: By calculating the activation energies of different reaction pathways, it is possible to predict the most likely products and optimize reaction conditions for desired transformations. This is particularly useful for regioselective reactions where multiple isomers could be formed. acs.org

Understand Substituent Effects: DFT can elucidate how the fluorine and methyl substituents electronically influence the aromatic ring, providing a deeper understanding of the molecule's reactivity. nih.gov

Aid in Spectroscopic Analysis: Calculated spectroscopic data (e.g., NMR chemical shifts, IR frequencies) can be compared with experimental data to confirm the structure of synthesized compounds. mdpi.com

Design Novel Molecules: By predicting the properties of various isomers and derivatives, computational tools can guide the design of new molecules with specific desired characteristics, such as enhanced biological activity or specific material properties. acs.org

The use of these predictive models can significantly reduce the amount of trial-and-error in the laboratory, leading to more efficient and targeted research. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. beilstein-journals.orgwikipedia.orgxtalpi.comresearchgate.net These technologies are particularly well-suited for the synthesis of fluorinated compounds, which can involve hazardous reagents and highly exothermic reactions. vapourtec.combeilstein-journals.orgrsc.org

Flow Chemistry: Performing reactions in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. vapourtec.com For the synthesis of this compound, flow chemistry could be applied to both the fluorination and esterification steps, potentially leading to a more streamlined and efficient process. acs.org

Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention. wikipedia.orgmetoree.com These platforms can be programmed to carry out a sequence of reactions, purifications, and analyses, accelerating the discovery and optimization of synthetic routes. xtalpi.com The use of automated platforms for the synthesis of a library of compounds, including different isomers or derivatives of this compound, would enable high-throughput screening for various applications. chemspeed.com

The combination of flow chemistry and automation can lead to the development of fully automated, continuous manufacturing processes for fine chemicals like this compound.

Strategies for Isomer-Specific Synthesis and Purification

The synthesis of substituted aromatic compounds often yields a mixture of positional isomers, which can be challenging to separate due to their similar physical properties. Therefore, developing strategies for the isomer-specific synthesis and efficient purification of this compound is crucial.

Isomer-Specific Synthesis: The key to isomer-specific synthesis lies in the careful selection of starting materials and reaction pathways that favor the formation of the desired 2,3-difluoro-5-methyl substitution pattern. This often involves a multi-step synthesis where the substituents are introduced in a specific order. For example, starting with a molecule that already contains some of the substituents in the desired positions can guide the regioselectivity of subsequent reactions. Regioselective preparation methods are being developed to control the position of functional groups on aromatic rings. researchgate.net

Purification Strategies: When isomeric mixtures are formed, advanced purification techniques are required for their separation. High-performance liquid chromatography (HPLC) and Ultra Performance Convergence Chromatography (UPC²) are powerful analytical techniques for the separation of positional isomers of substituted benzoic acids and their derivatives. researchgate.net These chromatographic methods, utilizing different stationary phases, can effectively resolve complex mixtures of isomers. Other traditional methods like fractional crystallization can also be employed, relying on the slight differences in solubility and crystal packing of the isomers.

The development of both highly regioselective synthetic methods and efficient purification technologies is essential for obtaining isomerically pure this compound for its potential applications.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis protocol for Methyl 2,3-difluoro-5-methylbenzoate?

- Methodological Answer : Synthesis of fluorinated benzoates typically involves sequential fluorination and esterification. For example, fluorination via nucleophilic substitution (e.g., using KF or CsF) at low temperatures (~0–5°C) minimizes side reactions. Esterification is achieved by reacting the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity. Reaction progress should be monitored using TLC or HPLC .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/19F NMR : Assign fluorine and methyl substituents by analyzing coupling constants (e.g., 3JHF for ortho-fluorine interactions).

- IR Spectroscopy : Confirm ester functionality via C=O stretching (~1740 cm⁻¹).

- X-ray Crystallography : Use SHELXL for structure refinement. Diffraction data collected at 100 K resolves positional disorder, with thermal parameters adjusted for fluorine atoms due to their high electron density .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies often arise from neglecting dynamic effects (e.g., torsional flexibility). Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry, then compare bond lengths/angles with X-ray data. If mismatched, refine SHELXL parameters (e.g., ADPs, hydrogen bonding models) or re-examine crystal quality for twinning/absorption artifacts .

Q. What strategies are employed to study regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between σ-complex stabilization and charge-directed mechanisms.

- Competitive Reactions : React with bromine (Br₂/FeBr₃) under controlled conditions. Analyze product ratios via GC-MS. Fluorine’s electron-withdrawing effect typically directs EAS to the para-methyl position, but steric hindrance may alter outcomes .

Q. How can structure-activity relationship (SAR) studies differentiate the bioactivity of this compound from analogs like Methyl 2,6-difluoro-3-methylbenzoate?

- Methodological Answer :

- Enzyme Assays : Compare inhibition of acetylcholinesterase (Ellman’s method) to assess steric/electronic effects of fluorine positioning.

- Molecular Docking : Use AutoDock Vina to map binding poses. Fluorine’s position in 2,3-difluoro derivatives may enhance hydrophobic interactions vs. 2,6-difluoro analogs.

- Toxicology Screening : Leverage EPA DSSTox data (DTXSID601289603) to compare metabolic stability and toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.